molecular formula C15H18N2O4S B7091024 Methyl 3-[ethyl(isoquinolin-8-ylsulfonyl)amino]propanoate

Methyl 3-[ethyl(isoquinolin-8-ylsulfonyl)amino]propanoate

Cat. No.: B7091024
M. Wt: 322.4 g/mol
InChI Key: LOVYJYVAXVXPDK-UHFFFAOYSA-N
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Description

Methyl 3-[ethyl(isoquinolin-8-ylsulfonyl)amino]propanoate is a complex organic compound that belongs to the class of sulfonamides. This compound features an isoquinoline moiety, which is a significant structure in medicinal chemistry due to its presence in various pharmacologically active compounds. The sulfonamide group is known for its antibacterial properties, making this compound potentially valuable in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[ethyl(isoquinolin-8-ylsulfonyl)amino]propanoate typically involves multiple steps, starting with the preparation of the isoquinoline derivative. One common method involves the Pomeranz-Fritsch reaction, where benzaldehyde reacts with aminoacetaldehyde diethyl acetal under acidic conditions to form isoquinoline . The isoquinoline derivative is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine to introduce the sulfonamide group . Finally, the esterification of the resulting compound with methyl 3-bromopropanoate under basic conditions yields the target compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[ethyl(isoquinolin-8-ylsulfonyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The isoquinoline moiety can be oxidized to form N-oxides.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Isoquinoline N-oxide derivatives.

    Reduction: Amino derivatives of the sulfonamide group.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[ethyl(isoquinolin-8-ylsulfonyl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties due to the sulfonamide group.

    Medicine: Investigated for its potential use in drug development, particularly in targeting bacterial infections.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-[ethyl(isoquinolin-8-ylsulfonyl)amino]propanoate is primarily attributed to its sulfonamide group, which inhibits the enzyme dihydropteroate synthase in bacteria. This inhibition prevents the synthesis of folic acid, an essential component for bacterial growth and replication, leading to the bacteriostatic effect . The isoquinoline moiety may also interact with various biological targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[ethyl(quinolin-8-ylsulfonyl)amino]propanoate: Similar structure but with a quinoline moiety instead of isoquinoline.

    Methyl 3-[ethyl(benzothiazol-8-ylsulfonyl)amino]propanoate: Contains a benzothiazole moiety.

    Methyl 3-[ethyl(benzimidazol-8-ylsulfonyl)amino]propanoate: Features a benzimidazole moiety.

Uniqueness

Methyl 3-[ethyl(isoquinolin-8-ylsulfonyl)amino]propanoate is unique due to the presence of the isoquinoline moiety, which is known for its diverse biological activities. This structural feature may confer additional pharmacological properties compared to similar compounds with different heterocyclic moieties .

Properties

IUPAC Name

methyl 3-[ethyl(isoquinolin-8-ylsulfonyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-3-17(10-8-15(18)21-2)22(19,20)14-6-4-5-12-7-9-16-11-13(12)14/h4-7,9,11H,3,8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVYJYVAXVXPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)OC)S(=O)(=O)C1=CC=CC2=C1C=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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